molecular formula C17H12F3N3O2 B4186093 2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

Cat. No. B4186093
M. Wt: 347.29 g/mol
InChI Key: FBVADZAQNSEGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. The compound has been studied for its ability to inhibit the activity of certain enzymes and receptors in the body, which has led to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. The compound has also been shown to inhibit the activity of certain receptors such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide are dependent on the specific enzymes and receptors that are targeted by the compound. The inhibition of COX-2 activity can lead to a reduction in inflammation, while the inhibition of the GABA-A receptor can lead to changes in neurotransmitter activity in the brain. The compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide in lab experiments is its ability to target specific enzymes and receptors in the body. This allows researchers to study the effects of inhibiting these targets on various biological processes. However, one limitation of using the compound is its potential toxicity, which can vary depending on the specific dose and duration of exposure.

Future Directions

There are several future directions for research on 2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Another area of interest is the identification of new targets for the compound, which could lead to the development of new treatments for diseases. Additionally, further research is needed to fully understand the potential toxic effects of the compound and to develop strategies to mitigate these effects.

Scientific Research Applications

2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to have inhibitory effects on certain enzymes and receptors that are involved in the development and progression of diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its potential use in drug delivery systems, due to its ability to penetrate cell membranes and target specific cells.

properties

IUPAC Name

2,2,2-trifluoro-N-[4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-10-3-2-4-12(9-10)15-23-22-14(25-15)11-5-7-13(8-6-11)21-16(24)17(18,19)20/h2-9H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVADZAQNSEGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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